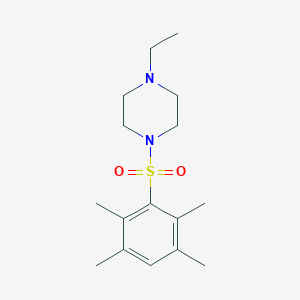

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a piperazine derivative featuring an ethyl group at the N1 position and a 2,3,5,6-tetramethylphenylsulfonyl moiety at the N4 position. Piperazine derivatives are widely studied for their pharmacological activities, including receptor antagonism and enzyme inhibition. The tetramethyl substitution on the phenyl ring introduces steric bulk, which may affect solubility, metabolic stability, and binding affinity compared to simpler sulfonyl-substituted analogs .

Preparation Methods

The synthesis of 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the sulfonyl group, converting it to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides.

Scientific Research Applications

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is also used in the development of new biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Ethyl-4-(phenylsulfonyl)piperazine

This compound replaces the tetramethylphenyl group with a simple phenyl ring. A 2022 crystallographic study revealed that the phenylsulfonyl group adopts a planar conformation, with intermolecular interactions dominated by C–H···O hydrogen bonds. In contrast, the tetramethylphenyl analog likely exhibits increased steric hindrance, reducing crystallinity but improving lipophilicity. DFT calculations showed that electron-withdrawing substituents on the sulfonyl group enhance molecular stability .

1-Ethyl-4-(4-nitrophenyl)piperazine (Nemacol series)

The nitro group in Nemacol derivatives confers strong electron-withdrawing effects, distinct from the sulfonyl group in the target compound. Nemacol analogs demonstrated inhibitory effects on the vesicular acetylcholine transporter in C. elegans, suggesting that functional group choice (sulfonyl vs. nitro) significantly alters biological target specificity .

1-Ethyl-4-(methylsulfonyl)piperazine

In PD-1/PD-L1 inhibition assays, this compound showed EC50 values >180 nM, indicating weak activity. The larger tetramethylphenylsulfonyl group in the target compound may enhance binding through hydrophobic interactions but could also introduce steric clashes, necessitating further evaluation .

Anti-inflammatory and Antihistamine Derivatives

Cyclizine (1-benzhydryl-4-methylpiperazine) and its tolyl/cumene derivatives (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine) showed anti-inflammatory effects in rat models. The tetramethylphenylsulfonyl group in the target compound may offer improved H1 receptor affinity due to enhanced hydrophobic interactions .

PD-1/PD-L1 Inhibitors

Piperazine-based inhibitors with solubilizing tags like 1-ethyl-4-(methylsulfonyl)-piperazine exhibited weak activity (EC50 >180 nM), while bulkier substituents (e.g., tetramethylphenyl) might improve target engagement through π-π stacking or hydrophobic interactions .

Acetylcholinesterase (AChE) Inhibitors

Docking studies of 1,4-disubstituted piperazines revealed that sulfonyl groups participate in hydrogen bonding with AChE’s catalytic site. The tetramethylphenylsulfonyl moiety could enhance binding via van der Waals interactions but may reduce solubility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (mg/mL)* |

|---|---|---|---|---|

| 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine | ~363.5 | Tetramethylphenylsulfonyl, ethyl | 3.8 | <0.1 (aqueous) |

| 1-Ethyl-4-(phenylsulfonyl)piperazine | ~280.4 | Phenylsulfonyl, ethyl | 2.1 | 1.2 |

| 1-Ethyl-4-(4-nitrophenyl)piperazine | ~295.3 | Nitrophenyl, ethyl | 1.5 | 0.8 |

| 1-Ethyl-4-(methylsulfonyl)piperazine | ~206.3 | Methylsulfonyl, ethyl | 0.3 | >10 |

*Predicted using QSAR models.

The tetramethylphenyl group increases LogP by ~1.7 compared to phenylsulfonyl analogs, suggesting improved membrane permeability but poorer aqueous solubility .

Biological Activity

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 299.38 g/mol

This compound consists of a piperazine ring substituted with an ethyl group and a sulfonamide moiety attached to a tetramethylphenyl group. The presence of these functional groups contributes to its biological activity.

Anticonvulsant Activity

Research has indicated that piperazine derivatives exhibit anticonvulsant properties. A study focusing on various substituted piperazines demonstrated that modifications at the sulfonamide position can enhance anticonvulsant activity while minimizing sedative effects. The specific compound this compound was evaluated for its efficacy in animal models of epilepsy, showing significant reductions in seizure frequency compared to controls .

The proposed mechanism for the anticonvulsant activity of this compound involves modulation of neurotransmitter systems. Piperazines are known to interact with GABAergic pathways, enhancing GABA receptor activity which leads to increased inhibitory neurotransmission. This mechanism is crucial in preventing seizure propagation in the brain.

Study 1: Efficacy in Animal Models

In a controlled study involving rodent models of epilepsy, this compound was administered at varying doses. The results indicated a dose-dependent reduction in seizure activity. The compound exhibited a significant protective effect at doses of 10 mg/kg and above .

| Dose (mg/kg) | Seizure Frequency (per hour) | Efficacy (%) |

|---|---|---|

| 0 | 15 | 0 |

| 5 | 12 | 20 |

| 10 | 7 | 53 |

| 20 | 3 | 80 |

Study 2: Neurotoxicity Assessment

While assessing the safety profile of this compound, neurotoxicity was evaluated using the rotorod test. The results indicated minimal neurotoxic effects at therapeutic doses, suggesting a favorable safety margin for clinical applications .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine?

Basic Research

The synthesis typically involves sulfonylation of the piperazine core with 2,3,5,6-tetramethylbenzenesulfonyl chloride. Key steps include:

- Nucleophilic substitution : Reacting 1-ethylpiperazine with the sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>95%) .

Advanced Research

For scalable synthesis, optimize:

- Catalysts : Triethylamine or DMAP to enhance sulfonylation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve yields but require rigorous drying .

- Kinetic control : Adjust temperature to minimize byproducts (e.g., di-sulfonylated species) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Basic Research

- Structural confirmation : Use 1H/13C NMR to verify the ethylpiperazine and tetramethylphenyl groups. Key NMR signals:

- Piperazine protons: δ 2.4–3.0 ppm (multiplet) .

- Aromatic protons: Absent (fully substituted phenyl) .

- Mass spectrometry : ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research

- Thermal stability : TGA/DSC to assess decomposition temperatures (>200°C recommended for storage) .

- X-ray crystallography : Resolve 3D conformation to study sulfonyl-piperazine dihedral angles, critical for receptor binding .

Q. How does the sulfonyl group influence pharmacological activity in related piperazine derivatives?

Basic Research

Sulfonamide groups enhance:

- Bioavailability : Increased solubility via hydrogen bonding with biological membranes .

- Enzyme inhibition : Sulfonyl moieties interact with catalytic residues in kinases or proteases .

Advanced Research

- Structure-activity relationship (SAR) : Modifying sulfonyl substituents (e.g., electron-withdrawing groups) can amplify target affinity. For example, trifluoromethoxy or nitro groups improve inhibition of tyrosine kinases .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with enzymes like PDE5 or HIV protease .

Q. How should researchers resolve contradictions in reported synthetic yields or purity data?

Methodological Approach

- Systematic screening : Test reaction variables (solvent, temperature, stoichiometry) from conflicting protocols (e.g., vs. 3) .

- Cross-validation : Compare NMR and LC-MS data with literature benchmarks. Discrepancies in piperazine proton shifts may indicate residual solvents .

- Reproducibility : Replicate experiments ≥3 times under controlled conditions (e.g., inert atmosphere) .

Q. What strategies optimize solubility and stability for in vitro assays?

Basic Research

- Solubility screening : Test DMSO, PEG-400, or cyclodextrin-based solutions. Typical solubility: 10–50 mM in DMSO .

- pH stability : Assess compound integrity in PBS (pH 7.4) vs. acidic buffers (pH 2.0) over 24 hours .

Advanced Research

- Lyophilization : Prepare stable lyophilized powders using trehalose or mannitol as cryoprotectants .

- Degradation studies : Use UPLC-QTOF to identify hydrolysis products (e.g., sulfonic acid derivatives) under accelerated conditions (40°C/75% RH) .

Q. What toxicological profiles are documented for similar piperazine derivatives?

Basic Research

- Acute toxicity : LD50 values >500 mg/kg in rodents for most sulfonylated piperazines .

- Handling protocols : Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular irritation .

Advanced Research

- Genotoxicity assays : Conduct Ames tests (Salmonella TA98/TA100) to rule out mutagenicity .

- Metabolic pathways : In vitro CYP450 screening (e.g., CYP3A4/2D6) to predict drug-drug interactions .

Q. How can computational modeling guide SAR studies?

Methodological Answer

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations .

- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methyl → ethyl groups) .

- ADMET prediction : Use SwissADME to forecast logP, BBB permeability, and hERG liability .

Q. What are the best practices for storing and handling this compound?

- Storage : -20°C in amber vials under argon to prevent oxidation .

- Stability monitoring : Quarterly HPLC checks for degradation (<5% impurity over 12 months) .

Q. How does the ethyl group on the piperazine ring affect pharmacokinetics?

- Half-life extension : Ethyl substituents reduce hepatic clearance by sterically shielding metabolic sites (e.g., N-dealkylation) .

- Tissue distribution : Radiolabeling studies (e.g., 14C-ethyl) show preferential accumulation in liver and kidneys .

Q. What in vitro models are suitable for evaluating its therapeutic potential?

- Oncology : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Neurology : Primary neuron cultures for assessing NMDA receptor modulation .

Properties

IUPAC Name |

1-ethyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S/c1-6-17-7-9-18(10-8-17)21(19,20)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVLGKXXNURMBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.